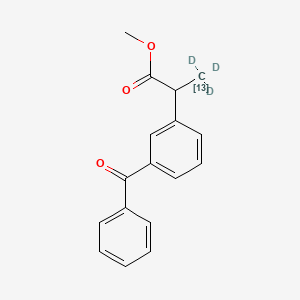

Ketoprofen-13CD3 Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ketoprofen-13CD3 Methyl Ester is a labeled compound used primarily in scientific research. It is a derivative of ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and antipyretic properties. The molecular formula of this compound is C16(13C)H13D3O3, and it has a molecular weight of 272.32 . This compound is often used in proteomics research and other biochemical studies .

Preparation Methods

The synthesis of Ketoprofen-13CD3 Methyl Ester involves esterification reactions. One common method includes the reaction of ketoprofen with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ketoprofen-13CD3 Methyl Ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ketoprofen-13CD3 Methyl Ester is widely used in scientific research due to its labeled nature, which allows for detailed tracking and analysis in various studies. Some of its applications include:

Mechanism of Action

The mechanism of action of Ketoprofen-13CD3 Methyl Ester is similar to that of ketoprofen. It exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . The molecular targets involved include the COX enzymes and the arachidonic acid pathway .

Comparison with Similar Compounds

Ketoprofen-13CD3 Methyl Ester can be compared to other similar compounds, such as:

Ibuprofen Esters: Like ketoprofen esters, ibuprofen esters are used for their anti-inflammatory and analgesic properties.

Other Ketoprofen Derivatives: Compounds such as ketoprofen ethyl ester and ketoprofen propyl ester have similar structures but may differ in their metabolic stability and bioavailability.

The uniqueness of this compound lies in its labeled nature, which allows for precise tracking and analysis in various scientific studies .

Biological Activity

Ketoprofen-13CD3 Methyl Ester (CAS Number: 1190007-27-2) is a deuterated derivative of ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound has garnered interest in pharmacological research due to its potential applications in drug metabolism studies and as a tracer in imaging techniques. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, metabolic pathways, and implications in clinical research.

| Property | Value |

|---|---|

| Molecular Formula | C17H16O3 |

| Molecular Weight | 272.32 g/mol |

| CAS Number | 1190007-27-2 |

| SMILES | O=C(C1=CC=CC(C(C(OC)=O)13C([2H])[2H])=C1)C2=CC=CC=C2 |

Pharmacodynamics

Ketoprofen acts primarily as an inhibitor of cyclooxygenase (COX), with significant implications for its anti-inflammatory properties. The IC50 values for COX-1 and COX-2 inhibition are reported to be approximately 2 nM and 26 nM, respectively . The deuterated form, this compound, may exhibit altered pharmacokinetic profiles due to the presence of deuterium, which can influence the drug's metabolism and distribution within biological systems .

Metabolic Pathways

Research indicates that this compound can serve as a stable isotope-labeled compound for tracing metabolic processes. Studies using PET imaging have shown that labeled ketoprofen derivatives can cross the blood-brain barrier and accumulate in regions of neuroinflammation, making them valuable tools for studying neurodegenerative diseases such as Alzheimer's . The incorporation of deuterium has been suggested to enhance the stability and half-life of the compound in biological systems, potentially leading to more pronounced therapeutic effects .

Case Studies and Research Findings

- Neuroinflammation Studies : A study involving the synthesis of fluorine-labeled ketoprofen derivatives demonstrated their efficacy as PET radiotracers for observing COX-1 activity in models of neuroinflammation. The results indicated that these compounds could effectively localize in inflamed brain regions, providing insights into their potential use in diagnosing neurodegenerative diseases .

- Drug Metabolism : In a comparative analysis of ketoprofen methyl esters, it was found that the deuterated forms exhibited distinct metabolic pathways when analyzed through liquid chromatography-mass spectrometry (LC-MS). This suggests that this compound may provide enhanced resolution in pharmacokinetic studies compared to its non-deuterated counterparts .

- Artifact Formation in Drug Analysis : An investigation into the formation of ketoprofen methyl ester artifacts during urine analysis highlighted the importance of understanding the chemical behavior of ketoprofen derivatives. The presence of lipase enzymes was identified as a critical factor in the formation of these artifacts, which could impact the accuracy of drug testing protocols .

Properties

Molecular Formula |

C17H16O3 |

|---|---|

Molecular Weight |

272.32 g/mol |

IUPAC Name |

methyl 2-(3-benzoylphenyl)-3,3,3-trideuterio(313C)propanoate |

InChI |

InChI=1S/C17H16O3/c1-12(17(19)20-2)14-9-6-10-15(11-14)16(18)13-7-4-3-5-8-13/h3-12H,1-2H3/i1+1D3 |

InChI Key |

BIOCOYIPJQMGTN-KQORAOOSSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.